molecular formula C9H15N3 B13103015 5-Neopentylpyrimidin-2-amine

5-Neopentylpyrimidin-2-amine

Cat. No.: B13103015
M. Wt: 165.24 g/mol
InChI Key: ADSHNWROWDRQOX-UHFFFAOYSA-N
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Description

5-Neopentylpyrimidin-2-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a compound of interest for various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Neopentylpyrimidin-2-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates. This process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electrosynthesis and the use of green chemistry principles are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Neopentylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrimidines and guanidines, which have significant biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Neopentylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 5-Neopentylpyrimidin-2-amine stands out due to its unique neopentyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other pyrimidine derivatives and can lead to distinct applications in research and industry .

Biological Activity

Structural Characteristics

5-Neopentylpyrimidin-2-amine features a pyrimidine ring substituted with a neopentyl group at the 5-position. This unique combination may influence its biological properties, particularly in terms of receptor interactions and metabolic stability. The presence of the amino group at the 2-position of the pyrimidine ring is often associated with increased biological activity in related compounds.

Potential Biological Activities

Despite the scarcity of direct studies on this compound, several potential biological activities can be inferred based on its structure and the behavior of analogous compounds:

  • Antitumor Activity : Compounds with similar pyrimidine structures have demonstrated significant antitumor effects. For instance, studies have shown that certain pyrimidine derivatives exhibit cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancers . The mechanism often involves cell cycle arrest and induction of apoptosis.
  • Antimicrobial Properties : Pyrimidine derivatives are also known for their antimicrobial activities. The presence of specific substituents can enhance their effectiveness against bacterial strains, suggesting that this compound may possess similar properties .

Comparative Analysis with Related Compounds

To better understand the potential efficacy of this compound, a comparison can be made with other biologically active pyrimidine derivatives:

Compound NameActivity TypeIC50 (μM)Notes
IMB-1406Antitumor6.92 - 8.99Induces apoptosis in HepG2 cells .
SunitinibAntitumor7.60 - 10.36Multi-targeted receptor TK inhibitor .
Other Pyrimidine DerivativesAntimicrobialVariesEffective against various bacterial strains .

The mechanisms through which pyrimidine derivatives exert their biological effects are diverse:

  • Cell Cycle Arrest : Many pyrimidine-based compounds induce cell cycle arrest at specific phases (e.g., S-phase), leading to inhibited proliferation of cancer cells.
  • Apoptosis Induction : These compounds often trigger apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2 .
  • Interaction with Enzymes : Some studies suggest that similar compounds may act as inhibitors for key enzymes involved in tumor growth or microbial metabolism.

Case Studies and Research Findings

While direct case studies on this compound are lacking, research into related compounds provides valuable insights:

  • A study on IMB-1406 revealed its potent antitumor activity through mechanisms involving mitochondrial dysfunction and caspase activation, suggesting that structural modifications could yield compounds with enhanced efficacy against cancer .
  • Research into nitro-substituted pyrimidines indicated a broad range of biological activities, including antimicrobial and anti-inflammatory effects, which may also apply to neopentyl-substituted derivatives like this compound .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)pyrimidin-2-amine

InChI

InChI=1S/C9H15N3/c1-9(2,3)4-7-5-11-8(10)12-6-7/h5-6H,4H2,1-3H3,(H2,10,11,12)

InChI Key

ADSHNWROWDRQOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CN=C(N=C1)N

Origin of Product

United States

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